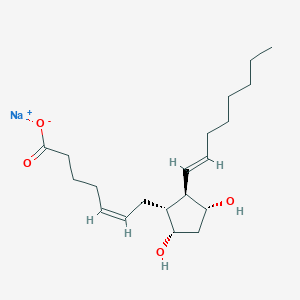

(5Z,9alpha,11alpha,13E)-9,11-Dihydroxyprosta-5,13-dien-1-oic acid monosodium salt

Descripción

. Este compuesto es de gran interés debido a sus propiedades estructurales y químicas únicas, que lo hacen valioso en diversas aplicaciones científicas e industriales.

Propiedades

Fórmula molecular |

C20H33NaO4 |

|---|---|

Peso molecular |

360.5 g/mol |

Nombre IUPAC |

sodium;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-oct-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C20H34O4.Na/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24;/h7,9-10,12,16-19,21-22H,2-6,8,11,13-15H2,1H3,(H,23,24);/q;+1/p-1/b10-7-,12-9+;/t16-,17-,18-,19+;/m1./s1 |

Clave InChI |

WESGECMANBOOPN-CYMBGFKMSA-M |

SMILES isomérico |

CCCCCC/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)[O-])O)O.[Na+] |

SMILES canónico |

CCCCCCC=CC1C(CC(C1CC=CCCCC(=O)[O-])O)O.[Na+] |

Sinónimos |

7-(3,5-dihydroxy-2-(1-octenyl)cyclopentyl)-5-heptenoate sodium salt sesquihydrate S 1033 S-1033 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de S 1033 implica la reacción de precursores orgánicos específicos en condiciones controladas. La ruta sintética detallada y las condiciones de reacción no están fácilmente disponibles en el dominio público. los métodos generales para sintetizar compuestos orgánicos similares suelen implicar pasos como:

Formación del esqueleto de carbono: Esto se puede lograr a través de reacciones como la condensación aldólica o la adición de Michael.

Introducción de grupos funcionales: Grupos funcionales como los grupos hidroxilo y carboxilo se pueden introducir mediante reacciones de oxidación o reducción.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto deseado con alta pureza.

Métodos de producción industrial

La producción industrial de S 1033 probablemente implicaría escalar los métodos de síntesis de laboratorio para acomodar cantidades más grandes. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear técnicas de purificación a gran escala. Los detalles específicos de los métodos de producción industrial para S 1033 no se divulgan públicamente.

Análisis De Reacciones Químicas

Tipos de reacciones

S 1033 puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo en S 1033 se pueden oxidar para formar compuestos carbonílicos.

Reducción: El grupo carboxilo se puede reducir para formar alcoholes o aldehídos.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar reactivos como haluros o alcóxidos en condiciones básicas o ácidas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas o aldehídos, mientras que la reducción del grupo carboxilo puede producir alcoholes primarios.

Aplicaciones Científicas De Investigación

S 1033 tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como reactivo en la síntesis orgánica y como estándar para métodos analíticos.

Biología: Se estudia S 1033 por sus posibles actividades biológicas, incluidos sus efectos sobre los procesos celulares.

Medicina: El compuesto se investiga por sus posibles propiedades terapéuticas, como las actividades antiinflamatorias o anticancerígenas.

Mecanismo De Acción

El mecanismo de acción de S 1033 implica su interacción con dianas moleculares y vías específicas. Como agonista del receptor prostanoides, S 1033 se une a los receptores prostanoides, lo que lleva a la activación de las vías de señalización descendentes que median sus efectos biológicos . Estas vías pueden incluir la modulación de las respuestas inflamatorias, la proliferación celular y la apoptosis.

Comparación Con Compuestos Similares

Conclusión

S 1033 es un compuesto con diversas aplicaciones en investigación científica e industria. Sus propiedades químicas únicas y actividades biológicas lo convierten en una herramienta valiosa para estudiar varios procesos bioquímicos y desarrollar nuevos agentes terapéuticos. La investigación adicional sobre su síntesis, reacciones y mecanismos de acción continuará expandiendo nuestra comprensión de este intrigante compuesto.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.